molecular formula C15H19NO6S B2729065 Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate CAS No. 1487410-26-3

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate

Cat. No.: B2729065
CAS No.: 1487410-26-3
M. Wt: 341.38
InChI Key: MTXSXFLIFOFMEU-UHFFFAOYSA-N
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Description

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate is an organic compound with a complex structure that includes a sulfonylamino group and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate typically involves a multi-step process. One common method includes the reaction of 4-methylphenyl ethene with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with dimethyl butanedioate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated alkanes.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]butanedioate: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.

    Dimethyl 2-[[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylamino]butanedioate: Contains a methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate, known by its CAS number 1487410-26-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₆S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1487410-26-3

The structure of this compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamide compounds are known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antimicrobial effects against a range of pathogens.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which may protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : The presence of the sulfonamide group has been linked to anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis due to enzyme inhibition .
  • Anticancer Potential : Preliminary research indicates that the compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics reveal that this compound has favorable absorption characteristics. However, further toxicological studies are needed to fully understand its safety profile in vivo .

Case Studies

Several case studies have explored the biological effects of related sulfonamide compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of a similar sulfonamide derivative against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting the potential use of such compounds in antibiotic therapy .
  • Case Study on Anticancer Activity :
    • Another investigation focused on a related compound's effect on human breast cancer cell lines. The study found that treatment led to a marked decrease in cell viability and increased apoptosis markers, suggesting potential for therapeutic application in oncology.

Comparative Analysis Table

Property/ActivityThis compoundSimilar Compounds
Antimicrobial ActivitySignificant against Gram-positive and Gram-negative bacteriaCommon in many sulfonamides
Anticancer EffectsInduces apoptosis in cancer cell linesObserved in various derivatives
Enzyme InhibitionYes (inhibits folate synthesis enzymes)Typical for sulfonamide class
Anti-inflammatory PropertiesPotentially presentCommonly reported

Properties

IUPAC Name

dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S/c1-11-4-6-12(7-5-11)8-9-23(19,20)16-13(15(18)22-3)10-14(17)21-2/h4-9,13,16H,10H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSXFLIFOFMEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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